N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. The molecule also has a methoxybenzyl group and a pentyl group attached to it. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms. Additionally, the methoxybenzyl and pentyl groups would provide additional structural characteristics .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinazoline ring, being a heterocyclic compound, might undergo various reactions. The methoxybenzyl and pentyl groups could also participate in reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the quinazoline ring, the methoxybenzyl group, and the pentyl group .Scientific Research Applications
Cytotoxicity Studies for Cancer Research
This compound has been studied for its potential in cancer treatment due to its cytotoxic properties. Research indicates that derivatives of this compound, particularly when combined with metal centers like ruthenium, can inhibit cell growth against various cancer cell lines . These studies are crucial for developing new chemotherapy agents that could be more effective or have fewer side effects than current treatments.
Synthesis of Organometallic Complexes
The compound’s ability to act as a ligand for metal centers makes it valuable in the synthesis of organometallic complexes . These complexes have a wide range of applications, including catalysis, materials science, and as models for biological systems. The study of these complexes can lead to the development of new materials with unique properties.
Development of New Photosensitizers
In the field of photodynamic therapy (PDT) for cancer, the development of new photosensitizers is critical. Derivatives of this compound could be used to create photosensitizers with excellent fluorescence properties and high singlet oxygen quantum yield, which are essential for effective Type II photosensitizers in PDT.
Nucleic Acid Chemistry
The compound’s derivatives can serve as protecting groups in the synthesis of oligoribonucleotides. This application is significant in nucleic acid chemistry, facilitating the synthesis of complex biological molecules and potentially aiding in the development of new therapeutic agents.
Safety and Hazards
Future Directions
The future research directions involving this compound could be vast. Given the wide range of biological activities exhibited by quinazoline derivatives, this compound could be studied for potential therapeutic applications. Additionally, further studies could explore its physical and chemical properties, synthesis methods, and potential uses .
Mechanism of Action
Target of Action
The compound N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s interaction with its targets leads to the modulation of these pathways, which are crucial in the pathophysiology of Alzheimer’s Disease .
Pharmacokinetics
The compound’s ability to inhibit cell growth suggests it has some degree of bioavailability
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects could potentially slow the progression of Alzheimer’s Disease.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by reduction and acylation.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in methanol using hydrochloric acid as a catalyst to form N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Reduction of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with sodium borohydride in methanol to form N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid hydrazide.", "Step 3: Acylation of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid hydrazide with acetic anhydride and pyridine in diethyl ether to form N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 4: Purification of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide by recrystallization from a suitable solvent system." ] } | |
CAS RN |
892263-74-0 |
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.459 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)28)20(26)23-14-15-6-9-17(29-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
YLSZQRXCVASEPB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.